1,4-Bis(chloromethoxy)butane

Description

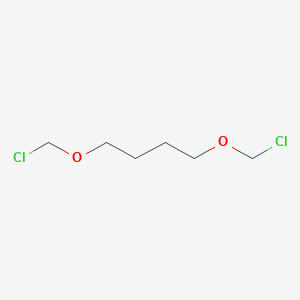

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSXICBKOPODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCl)COCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020169 | |

| Record name | Bis-1,4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13483-19-7 | |

| Record name | 1,4-Bis(chloromethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13483-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,4-bis(chloromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane,4-bis(chloromethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-1,4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANE, 1,4-BIS(CHLOROMETHOXY)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725JO0UT8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Electrophilic Pathways Involving 1,4 Bis Chloromethoxy Butane

Mechanistic Studies of Chloromethylation Reactions Mediated by 1,4-Bis(chloromethoxy)butane

The primary pathway for the chloromethylation of aromatic compounds by this compound is electrophilic aromatic substitution. researchgate.netciac.jl.cn In this Friedel-Crafts-type reaction, a catalyst, typically a Lewis acid, facilitates the generation of a potent electrophile from the this compound molecule. This electrophile then attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a chloromethyl group (-CH₂Cl).

This mechanism is central to the functionalization of various aromatic substrates, including benzene (B151609), alkylbenzenes, and complex polymers like polystyrene and phenolphthalein (B1677637) polyetherketone resin (PEK-C). ciac.jl.cnresearchgate.networldscientific.com The reaction introduces reactive chloromethyl groups onto the polymer backbone, which can be used for further modifications. researchgate.net Chloromethylation of polymers such as polystyrene is an electrophilic substitution on the benzene ring. researchgate.net The mechanism is believed to involve the participation of the oxygen atom of the chloromethylating agent. tandfonline.com

Due to its bifunctional nature, this compound can participate in competitive reaction pathways, most notably Friedel-Crafts crosslinking. ciac.jl.cn This phenomenon is especially prominent in the chloromethylation of polymers. After one of the chloromethoxy groups has reacted with an aromatic ring on a polymer chain, the second chloromethoxy group on the same reagent molecule can react with another aromatic ring on a different polymer chain. This forms a rigid bridge between the chains, leading to a crosslinked, and often insoluble, network. asianpubs.orgresearchgate.net

This crosslinking is a form of Friedel-Crafts alkylation and competes directly with the desired simple chloromethylation. asianpubs.orgresearchgate.net The extent of crosslinking is highly sensitive to reaction conditions. Factors such as temperature, reaction time, and the concentration of the catalyst and chloromethylating agent must be carefully controlled to manage the degree of crosslinking versus the degree of chloromethylation. ciac.jl.cnresearchgate.net For instance, in the synthesis of hypercrosslinked resins, this pathway is intentionally exploited to create materials with high surface areas and specific micropore structures. asianpubs.orgresearchgate.net

Nucleophilic Substitution Reactions and Ether Linkage Fission Processes

Investigation of Reaction Intermediates and Transition State Structures

Understanding the transient species and the role of catalysts is crucial for controlling the reaction pathways and achieving desired product specifications.

The characterization of reaction products provides indirect but compelling evidence for the proposed mechanistic pathways. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are key analytical tools used to confirm the structural changes resulting from these reactions.

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are used to verify the introduction of chloromethyl groups. The appearance of new absorption bands corresponding to the C-Cl bending vibration (around 676 cm⁻¹ and 1420 cm⁻¹) and the C-H bending vibration in the -CH₂Cl group (around 1419 cm⁻¹) confirms a successful chloromethylation. scientific.netresearchgate.net Concurrently, changes in the substitution pattern of the benzene ring, such as the strengthening of peaks associated with 1,4-disubstituted rings (around 1263 cm⁻¹), provide further structural information. researchgate.net

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR is employed to characterize the chemical structure of the modified polymers, confirming the presence and environment of the newly introduced protons in the chloromethyl groups. ciac.jl.cndicp.ac.cn

The following table summarizes key spectroscopic data used to characterize the products of reactions involving this compound.

| Spectroscopic Technique | Observation | Inference |

| FT-IR | Appearance of absorption peaks at ~676 cm⁻¹ and ~1419-1420 cm⁻¹ | Confirms the presence of the C-Cl bond in the introduced chloromethyl group. scientific.netresearchgate.net |

| FT-IR | Strengthened absorption peak around 1263 cm⁻¹ | Indicates the formation of 1,4-disubstituted benzene rings. researchgate.net |

| ¹H NMR | Appearance of new signals corresponding to the protons of the chloromethyl (-CH₂Cl) group. ciac.jl.cndicp.ac.cn | Confirms the covalent attachment of the chloromethyl functional group. |

Catalysts are indispensable in chloromethylation reactions with this compound, as they govern both the reaction rate and the selectivity between desired functionalization and competitive crosslinking.

A variety of catalysts are employed, with Lewis acids being the most common. These include tin(IV) chloride (SnCl₄), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃). scientific.nettandfonline.comresearchgate.netgoogle.com In some systems, strong proton acids like concentrated sulfuric acid can act as both the solvent and the catalyst. ciac.jl.cndicp.ac.cnalfa-chemistry.com

The choice and concentration of the catalyst have a profound impact on the reaction outcome:

Reaction Rate : Catalysts activate the this compound, accelerating the electrophilic attack on the aromatic ring.

Selectivity : The strength of the Lewis acid can influence the balance between chloromethylation and crosslinking. "Mild" Friedel-Crafts catalysts like SnCl₄ and ZnCl₂ are often preferred to minimize unwanted side reactions and control the reaction's facility. google.com The amount of catalyst used is a critical parameter; insufficient catalyst may lead to low conversion, while an excess can promote extensive and irreversible crosslinking. researchgate.net

Substrate Dependence : The optimal catalyst can be substrate-dependent. For instance, SnCl₄ has been effectively used for the chloromethylation of polystyrene and its derivatives, while concentrated sulfuric acid is effective for phenolphthalein polyetherketone resins. ciac.jl.cntandfonline.comresearchgate.net

The table below details various catalysts used in these reactions and their typical applications.

| Catalyst | Substrate(s) | Key Observations |

| Tin(IV) Chloride (SnCl₄) | Polystyrene, Cross-linked Polystyrene Microspheres, Aromatic Polymers tandfonline.comresearchgate.netgoogle.com | An effective and commonly used "mild" Lewis acid catalyst. Helps achieve high chlorine content with controlled cross-linking. researchgate.netgoogle.com |

| Iron(III) Chloride (FeCl₃) | Vinylbenzyl chloride-based precursors, Naphthalene (B1677914) researchgate.net | Used to catalyze Friedel-Crafts reactions to produce hyper-crosslinked resins with high surface areas. researchgate.net |

| Aluminum Chloride (AlCl₃) | Polystyrene scientific.net | A strong Lewis acid catalyst used for preparing linear chloromethylated polystyrene. scientific.net |

| Zinc Chloride (ZnCl₂) | Polystyrene google.com | A "mild" Friedel-Crafts catalyst suitable for halomethylation reactions. google.com |

| Sulfuric Acid (H₂SO₄) | Phenolphthalein polyetherketone (PEK-C), Poly(phthalazinon ether sulfone ketone) (PPESK) ciac.jl.cndicp.ac.cnalfa-chemistry.com | Acts as both a solvent and a catalyst, enabling an efficient and environmentally friendlier chloromethylation method. ciac.jl.cndicp.ac.cn |

Applications of 1,4 Bis Chloromethoxy Butane in Advanced Organic Synthesis and Polymer Functionalization

Chloromethylation of Polymeric Substrates for Advanced Materials

1,4-Bis(chloromethoxy)butane (BCMB) serves as a crucial, less hazardous alternative to highly carcinogenic chloromethylating agents like chloromethyl methyl ether (CMME). tandfonline.comdicp.ac.cn Its lower volatility and efficient reactivity make it a valuable reagent for introducing chloromethyl groups onto various polymer backbones, a key step in the synthesis of advanced materials. tandfonline.com This process, known as chloromethylation, paves the way for subsequent chemical modifications, enabling the tailoring of polymer properties for specific, high-performance applications.

Polystyrene Chloromethylation for Macroinitiator Synthesis in Controlled Polymerizations

The chloromethylation of polystyrene (PS) using this compound is a well-established method for preparing chloromethylated polystyrene (CMPS), a versatile precursor for various functional materials. researchgate.netresearchgate.net This reaction is typically carried out in a homogeneous system with a Lewis acid catalyst, such as stannic chloride (SnCl4). researchgate.netresearchgate.net The resulting CMPS can act as a macroinitiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the synthesis of well-defined graft copolymers with controlled architecture. researchgate.net

For instance, polystyrene can be grafted onto silica (B1680970) particles and subsequently chloromethylated with BCMB. researchgate.net These chloromethylated particles can then be used to initiate the polymerization of other monomers, leading to core-shell particles with tailored properties. researchgate.net The degree of chloromethylation can be controlled by adjusting reaction parameters such as time, temperature, and the concentration of BCMB and the catalyst. researchgate.netresearchgate.net This control is crucial as it influences the density of grafting sites and, consequently, the architecture of the final polymeric material. acs.org Researchers have successfully obtained CMPS with a high degree of chloromethylation while maintaining the linear structure of the polystyrene backbone. researchgate.net

Table 1: Conditions for Polystyrene Chloromethylation using this compound

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Chloromethylating Agent | This compound (BCMB) | Efficient and less hazardous chloromethylation | researchgate.net |

| Catalyst | Stannic chloride (SnCl4) | Facilitates the electrophilic substitution on the benzene (B151609) ring | researchgate.netresearchgate.net |

| Solvent | Chloroform | Provides a homogeneous reaction medium | tandfonline.com |

| Temperature | Room temperature | Allows for controlled reaction kinetics | tandfonline.com |

| PS/BCMB/SnCl4 Molar Ratio | 1:3:1 | Achieves a high degree of chloromethylation (97%) | tandfonline.com |

Chloromethylation of Polysulfone for Membrane and Functional Material Development

Polysulfone (PSF) is a high-performance thermoplastic known for its excellent thermal and chemical stability. Chloromethylation of PSF using this compound is a key step in the development of advanced functional materials, particularly anion exchange membranes (AEMs) for applications like fuel cells. dicp.ac.cnscispace.comrsc.org

The chloromethylation process introduces reactive chloromethyl groups onto the polysulfone backbone. researchgate.netscispace.com These groups can then be quaternized with tertiary amines to introduce cationic sites, rendering the polymer suitable for use as an AEM. dicp.ac.cnscispace.com The degree of chloromethylation is a critical parameter that directly influences the ion exchange capacity (IEC), water uptake, and conductivity of the resulting membrane. dicp.ac.cnscispace.com

Researchers have demonstrated efficient chloromethylation of polysulfone using BCMB in the presence of a catalyst like stannic chloride or using concentrated sulfuric acid as both a solvent and a catalyst. dicp.ac.cnscispace.com The use of concentrated sulfuric acid is advantageous as it can dissolve the polymer and catalyze the reaction, while BCMB acts as a high-efficiency, non-carcinogenic chloromethylating reagent. dicp.ac.cn This method has been shown to yield chloromethylated polysulfone (CMPSF) with a high degree of substitution. scispace.com The subsequent quaternization and crosslinking of CMPSF lead to AEMs with improved dimensional stability and alkali resistance. rsc.org

Table 2: Research Findings on Polysulfone Chloromethylation and AEM Properties

| Polymer | Chloromethylating System | Key Findings | Reference |

|---|---|---|---|

| Polysulfone (PSF) | This compound (BCMB) / SnCl4 in chloroform | Achieved a chloromethylation degree of 1.75 mmol/g. | scispace.com |

| Poly(phthalazinon ether sulfone ketone) (PPESK) | BCMB / Concentrated H2SO4 | Resulting membranes showed high ion exchange capacity and hydroxide (B78521) conductivity. | dicp.ac.cn |

| Poly(ether sulfone) (PES) | BCMB / Concentrated H2SO4 | A high-efficiency, non-carcinogenic method for preparing chloromethylated PES. | dicp.ac.cn |

| Chloromethylated Polysulfone (CAPSF) | Paraformaldehyde / Trimethylchlorosilane in chloroform | Used to create cross-linked AEMs with enhanced dimensional stability. | rsc.org |

Functionalization of Polyetherketone Resins for Specialized Applications

Polyetherketone (PEK) resins are a family of high-performance polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance. The functionalization of these resins through chloromethylation with this compound opens up possibilities for their use in even more specialized applications.

The introduction of chloromethyl groups onto the PEK backbone allows for subsequent chemical modifications, such as quaternization to create anion exchange membranes (AEMs) for fuel cells. dicp.ac.cn In a study, poly(phthalazinon ether sulfone ketone) (PPESK), a type of polyetherketone, was successfully chloromethylated using BCMB in concentrated sulfuric acid. dicp.ac.cn The resulting chloromethylated polymer was then crosslinked and quaternized to produce AEMs with high ion exchange capacities and excellent hydroxide conductivity. dicp.ac.cn This method provides a time-saving and efficient strategy for preparing high-performance AEMs from polyetherketone-based materials. dicp.ac.cn

Surface Functionalization of Polyimide Films via Chloromethylation and Subsequent Grafting

Polyimide (PI) films are widely used in the microelectronics industry due to their excellent thermal stability and dielectric properties. researchgate.net However, their inert surfaces often require modification to improve adhesion or to introduce specific functionalities. Chloromethylation is a key technique for the surface functionalization of PI films. researchgate.net

By treating the surface of a PI film with a chloromethylating agent, benzyl (B1604629) chloride groups can be generated on the surface. researchgate.net These groups can then serve as initiators for surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.net This allows for the grafting of various functional polymer brushes from the polyimide surface, effectively altering its properties without affecting the bulk material. researchgate.net For example, polymer brushes of monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS), 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), and 2-hydroxyethyl methacrylate (HEMA) have been successfully grafted from chloromethylated PI surfaces. researchgate.net This surface modification can be used to control surface energy, wettability, and biocompatibility. Furthermore, the dormant chain ends of the grafted polymers can be reactivated for subsequent polymerization, leading to the formation of block copolymer brushes on the PI film surface. researchgate.net While some studies have employed systems like (CH₂O)n/Me₃SiCl for chloromethylation, the principles of creating initiating sites for grafting are similar. researchgate.net

Role as a Bifunctional Alkylating Agent in Molecular Design

This compound is a bifunctional alkylating agent, meaning it has two reactive chloromethoxy groups. science.govresearchgate.net This bifunctionality is a key feature that allows it to act as a crosslinking agent or as a linker to connect different molecular or polymeric units, playing a crucial role in designing complex molecular and polymeric architectures. rsc.orgasianpubs.org

Strategic Development of Polymeric Materials with Controlled Architectures

The bifunctional nature of this compound is strategically utilized in the synthesis of polymeric materials with controlled and complex architectures, such as crosslinked resins and star polymers. asianpubs.orgbuffalo.edu

For instance, BCMB can be used in a one-pot synthesis to prepare hyper-crosslinked resins. asianpubs.org In this process, BCMB reacts with aromatic compounds like naphthalene (B1677914) in a Friedel-Crafts alkylation polymerization, forming a rigid, porous network. asianpubs.org These hyper-crosslinked polymers exhibit high surface areas and are valuable as sorbents, catalyst supports, and for gas storage. asianpubs.org

The ability to form numerous rigid bridges between polymer chains is a direct consequence of BCMB's bifunctionality. asianpubs.org This contrasts with monofunctional chloromethylating agents which primarily lead to linear functionalization. The control over the degree of crosslinking, and thus the resulting polymer architecture and properties, can be managed by adjusting the reaction conditions. researchgate.net The development of such controlled polymer architectures is essential for creating materials with tailored physical and chemical properties for advanced applications. acs.orgrsc.org

Synthesis of Bifunctional Organic Compounds for Interdisciplinary Research

The structure of this compound is ideally suited for the synthesis of bifunctional molecules, where two reactive sites are introduced into a target structure. This strategy is pivotal for creating compounds with applications that span multiple scientific disciplines, from materials science to biology. A key application is the synthesis of macrocycles, where the reagent can act as a precursor to longer, more complex linkers.

For instance, research has demonstrated the synthesis of new bi-functionalized tetrapyrazolic macrocycles. These complex structures are prepared by reacting 1,4-bis(3′-chloromethyl-5′-methyl-l′-pyrazolyl)butane with primary amines. The resulting macrocycles possess large cavities and flexible side arms bearing donor groups, which enhances their ability to selectively complex with metal ions like K+. This selective binding is crucial for applications in areas such as ion sensing and separation.

Another significant area is the preparation of functionalized crown ethers and related host-guest systems. While direct functionalization of pre-formed crown ethers is one approach, a more common strategy involves building the macrocycle from functionalized precursors. unibo.it this compound can be used to synthesize the necessary di-halogenated or di-tosylated polyether chains required for the final cyclization step in crown ether synthesis. kyoto-u.ac.jp These functionalized macrocycles are instrumental in interdisciplinary fields; for example, polysulfone polymers grafted with aminobenzo-15-crown-5 ether, which can be synthesized using this compound in an initial chloromethylation step, have been studied for their ability to perform lithium isotope separation. researchgate.net This has direct relevance to nuclear technology and geochemistry.

The synthesis of coordination polymers also benefits from bifunctional linkers derived from this compound. Ligands such as 1,4-bis(pyrazolyl)butane (bpb), prepared from pyrazole (B372694) and 1,4-dichlorobutane (B89584) (a related bifunctional butane (B89635) derivative), are used to create non-porous coordination polymers with copper(I) iodide. rsc.org These materials exhibit interesting photoluminescent properties and have been shown to capture volatile iodine, an application relevant to environmental remediation and nuclear waste management. rsc.org

| Bifunctional Compound Type | Precursor derived from 1,4-butane scaffold | Interdisciplinary Application |

| Tetrapyrazolic Macrocycles | 1,4-bis(3′-chloromethyl-5′-methyl-l′-pyrazolyl)butane | Ion-selective complexation, biological studies |

| Crown Ether Polymers | Chloromethylated Polysulfone | Lithium isotope separation researchgate.net |

| Coordination Polymers | 1,4-bis(pyrazolyl)butane (bpb) | Iodine capture, photoluminescent materials rsc.org |

Utilization in the Synthesis of Complex Organic Molecules

Beyond the creation of simple bifunctional linkers, this compound is a key reagent in the assembly of more intricate and complex organic molecules. Its ability to connect molecular fragments through stable ether linkages or to generate reactive chloromethyl groups on aromatic substrates opens pathways to sophisticated molecular designs, including hyper-crosslinked polymers and elaborate macrocyclic systems.

Formation of Methylene-Bridged Compounds and Polyfunctional Derivatives

A significant application of this compound is in the field of polymer chemistry, where it is used for both functionalization and cross-linking, often leading to the formation of methylene-bridged structures. When used in the chloromethylation of aromatic polymers like polystyrene or polysulfone in the presence of a Lewis acid catalyst, the primary reaction is the introduction of a chloromethyl (–CH₂Cl) group onto the aromatic rings. tandfonline.comresearchgate.net This initial functionalization is the gateway to producing polyfunctional derivatives. The highly reactive chloromethyl group can undergo a variety of nucleophilic substitution reactions, allowing for the grafting of numerous other functional moieties onto the polymer backbone. For example, chloromethylated polysulfone has been functionalized with 4'-aminobenzo-15-crown-5-ether to create a polymer for lithium isotope separation. researchgate.net

Concurrently with chloromethylation, this compound can facilitate the formation of methylene (B1212753) bridges (–CH₂–) between polymer chains. tandfonline.com This occurs via a secondary Friedel-Crafts alkylation, where a newly introduced chloromethyl group on one polymer chain reacts with an aromatic ring on an adjacent chain. tandfonline.comresearchgate.net This cross-linking reaction is fundamental to the synthesis of hyper-crosslinked polymers. sci-hub.seasianpubs.org These materials are characterized by a high degree of cross-linking, which creates a rigid, microporous network with an exceptionally high surface area. sci-hub.seasianpubs.org

The degree of methylene bridging versus simple chloromethylation can be controlled by adjusting reaction conditions such as time, temperature, and the concentration of the reagent and catalyst. researchgate.net For example, in the chloromethylation of cross-linked polystyrene microspheres, controlling these factors can yield particles with a high chlorine content with minimal additional cross-linking, making them suitable as reactive supports for further synthesis. researchgate.net Conversely, promoting the cross-linking reaction leads to the creation of hyper-crosslinked resins with applications in adsorption, separation, and catalysis due to their unique porous structure. asianpubs.org A novel hyper-crosslinked resin with a high specific surface area (509.02 m²/g) has been synthesized using this compound and naphthalene in a one-pot method. asianpubs.org

| Polymer Substrate | Reagent System | Resulting Structure/Derivative | Key Feature/Application |

| Polystyrene | This compound / SnCl₄ | Chloromethylated Polystyrene tandfonline.comresearchgate.net | Reactive intermediate for polyfunctional derivatives researchgate.net |

| Polystyrene | This compound / Lewis Acid | Methylene-bridged, hyper-crosslinked network tandfonline.comsci-hub.se | High surface area, adsorbent materials sci-hub.se |

| Naphthalene | This compound / FeCl₃ | Hyper-crosslinked resin asianpubs.org | High specific surface area (509.02 m²/g), adsorbent asianpubs.org |

| Polysulfone | This compound | Chloromethylated Polysulfone (CMPSF) researchgate.net | Precursor for grafting functional groups (e.g., crown ethers) researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1,4 Bis Chloromethoxy Butane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including polymers. It provides detailed information about the chemical environment of atomic nuclei, enabling the precise determination of molecular structure.

Proton (¹H) NMR Applications in Characterizing Chloromethylated Polymers

Proton (¹H) NMR spectroscopy is particularly effective for characterizing polymers that have been chloromethylated using reagents like 1,4-bis(chloromethoxy)butane. The introduction of the chloromethyl group (-CH₂Cl) onto a polymer backbone results in a distinct chemical shift in the ¹H NMR spectrum.

For instance, in the chloromethylation of polysulfone, a characteristic peak corresponding to the newly formed chloromethyl group appears at approximately δ=4.5 ppm. researchgate.net This peak serves as a definitive marker for the successful modification of the polymer. researchgate.net Similarly, in the case of chloromethylated polystyrene-b-poly(ethylene/butylene)-b-polystyrene (SEBS), the signal for the chloromethyl group is observed around 4.4 ppm. researchgate.net The degree of chloromethylation can be quantified by comparing the integration of this peak with the signals from the aromatic protons of the styrene (B11656) units. researchgate.netdicp.ac.cn

In studies involving the copolymerization of 4-chloromethyl styrene, the methylene (B1212753) protons of the benzyl (B1604629) chloride group typically appear at 4.5 ppm. asianpubs.org Subsequent reactions, such as the substitution of the chlorine atom, can be monitored by the disappearance of this peak and the appearance of new signals corresponding to the modified functional group. asianpubs.org For example, when chloromethylated polymers are reacted with phthalimide (B116566), the peak at 4.5 ppm vanishes and a new peak emerges around 4.7 ppm, corresponding to the methylene protons attached to the phthalimide group. asianpubs.org

The following table summarizes typical ¹H NMR chemical shifts for key functional groups in chloromethylated polymers:

| Functional Group | Chemical Shift (δ, ppm) | Polymer System | Reference |

| -CH₂Cl | ~4.5 | Chloromethylated Polysulfone | researchgate.net |

| -CH₂Cl | ~4.4 | Chloromethylated SEBS | researchgate.net |

| Benzyl Chloride (-CH₂Cl) | 4.5 | 4-Chloromethyl Styrene Copolymers | asianpubs.org |

| Methylene (-CH₂-) attached to Phthalimide | ~4.7 | Phthalimide-modified Copolymers | asianpubs.org |

| Aryl Protons | 6.3 - 7.8 | Various Aromatic Polymers | asianpubs.org |

| Methylene (-COOCH₂-) | 3.9 | Acrylic Copolymers | |

| Methyl (-COOCH₃) | 3.7 | Acrylic Copolymers |

Advanced NMR Techniques for Investigating Reaction Pathways and Stereochemistry

Beyond standard one-dimensional (1D) ¹H NMR, advanced two-dimensional (2D) NMR techniques are invaluable for unraveling complex reaction pathways and determining the stereochemistry of reaction products. pressbooks.pub

Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies protons that are spin-spin coupled, providing information about the connectivity of protons within a molecule. pressbooks.pub

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, which is crucial for assigning carbon signals and identifying specific functional groups. pressbooks.pub

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei, which is critical for determining stereochemistry and conformation. numberanalytics.com

These advanced NMR methods can be applied to study the intricate details of reactions involving this compound. For example, in the formation of cyclic polymers via Williamson etherification, 2D NMR can confirm the successful cyclization by comparing the spectra of the linear and cyclic products. rsc.org Furthermore, in-situ NMR monitoring, including 2D techniques, can be employed in flow reactors to study reaction kinetics and identify unstable intermediates that might not be observable in batch experiments. osf.io

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy in Polymer and Product Characterization

Fourier Transform Infrared (FTIR) spectroscopy is widely used to characterize polymers and their reaction products due to its speed and sensitivity. redalyc.org In the context of reactions involving this compound, FTIR is instrumental in confirming the introduction of the chloromethyl group and monitoring subsequent transformations.

The synthesis of this compound itself can be verified by the appearance of a strong absorption band around 1130 cm⁻¹ due to the C-O-C ether linkage, and new bands at approximately 640 cm⁻¹ and 1315 cm⁻¹ corresponding to the C-Cl bond and the C-H bond in the -CH₂Cl group, respectively. scientific.net

When polymers are chloromethylated, new characteristic peaks appear in their FTIR spectra. For chloromethylated polystyrene, absorption peaks at 676 cm⁻¹ (C-Cl bending) and 1419 cm⁻¹ (C-H stretching in -CH₂Cl) confirm the successful introduction of the chloromethyl groups. scientific.net In another example, the chloromethylation of certain resins is indicated by a band at 680 cm⁻¹ for the C-Cl bond. researchgate.net The disappearance of this C-Cl stretching band and the appearance of new bands, such as a C-N stretching band around 1378 cm⁻¹, can confirm the complete conversion of the chloromethyl group in subsequent reactions like amination. researchgate.net

The following table highlights key FTIR absorption bands for the characterization of this compound and its reaction products:

| Functional Group/Bond | Wavenumber (cm⁻¹) | Compound/Polymer System | Reference |

| C-O-C (ether) | ~1130 | This compound | scientific.net |

| C-Cl | ~640 | This compound | scientific.net |

| C-H in -CH₂Cl | ~1315 | This compound | scientific.net |

| C-Cl | 676 | Chloromethylated Polystyrene | scientific.net |

| C-H in -CH₂Cl | 1419 | Chloromethylated Polystyrene | scientific.net |

| C-Cl | 680 | Chloromethylated Resins | researchgate.net |

| C-N | ~1378 | Quaternary Ammonium Salt of Resin | researchgate.net |

| Carbonyls of Phthalimide | 1771 and 1719 | Phthalimide-modified Copolymers | asianpubs.org |

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of compounds and for elucidating their structure by analyzing their fragmentation patterns. lcms.czlibretexts.org

For polymers, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful. lcms.cz These methods allow for the analysis of large macromolecules, providing information on the average molecular weight, molecular weight distribution, and the chemical structure of the repeating units and end groups. acs.orgresearchgate.net

When analyzing polymers modified with this compound, MS can confirm the successful reaction and determine the resulting molecular weight. Combining MS with separation techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) allows for the analysis of polymers with broad molecular weight distributions. acs.orgresearchgate.net This hyphenated approach provides both the molecular weight distribution from SEC/GPC and the absolute molecular weight of individual oligomers from MS. acs.org

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. lcms.cz In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. lcms.cz This allows for the detailed structural elucidation of the polymer backbone, end groups, and connectivity. lcms.cz The fragmentation pattern of this compound itself would be expected to show characteristic losses related to the chloro and methoxy (B1213986) groups.

The following table outlines the application of different mass spectrometry techniques in polymer characterization:

| Technique | Application | Information Obtained | Reference |

| ESI-MS | Analysis of synthetic polymers | Average molecular weight (Mn, Mw), degree of polymerization (DP), polydispersity index (PDI) | nih.gov |

| MALDI-TOF-MS | Characterization of polymer materials | Average molecular weights, oligomer repeat units, end groups | researchgate.net |

| SEC/ESI-MS | Analysis of polymers with broad molecular weight distributions | Accurate molecular weight distributions, concentration profiles of oligomers | acs.org |

| MS/MS | Detailed structural elucidation | Repeat unit chemistry, end groups, backbone connectivity | lcms.cz |

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can be used to determine the empirical formula and verify the stoichiometry of a reaction product. asianpubs.org

In the context of polymers modified with this compound, elemental analysis is crucial for confirming the degree of functionalization. For example, after chloromethylation, the chlorine content of the polymer can be determined and compared to the theoretical value based on the desired degree of substitution. This provides a quantitative measure of the reaction's efficiency.

For instance, in the synthesis of a hyper-crosslinked resin using this compound, elemental analysis showed a lower than theoretical total content of carbon and hydrogen, indicating that the post-crosslinking reaction was incomplete. asianpubs.org Similarly, in the chloromethylation of other polymers, elemental analysis has been used to determine the molar ratio of halomethyl substituted phenylene rings. tandfonline.com

The following table shows an example of how elemental analysis data can be presented:

| Element | Theoretical % | Experimental % |

| Carbon (C) | X | Y |

| Hydrogen (H) | A | B |

| Chlorine (Cl) | P | Q |

| Oxygen (O) | R | S |

By comparing the theoretical and experimental percentages, researchers can confirm the identity and purity of the synthesized materials.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas-Liquid Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the quality control and reaction analysis of this compound. Both Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) serve as powerful tools for assessing the purity of the final product and for real-time monitoring of synthesis and subsequent reactions, such as polymerizations where it is used as a cross-linking or chloromethylation agent. researchgate.netresearchgate.netpsu.edu These methods allow for the separation, identification, and quantification of the target compound, unreacted starting materials, intermediates, and by-products. ijpsr.comdphen1.com

Gas-Liquid Chromatography (GLC)

Gas chromatography is a highly effective method for analyzing the purity of this compound, particularly for detecting volatile impurities that may be present from its synthesis. The technique can be used to quantify the percentage of the main component against residual starting materials or by-products. google.com In a typical analysis, the crude or purified product is examined by GC to determine its composition. google.com For instance, analysis of a reaction mixture can reveal the percentage of converted starting material versus the desired product and impurities. google.com

Analysis is often performed using a capillary column coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification of separated components. epa.govpageplace.de The results from a GC analysis can be presented to show the relative concentration of each detected substance, which is crucial for quality assurance and process optimization.

Below is a table representing typical data obtained from a GC analysis for the purity assessment of a this compound sample.

Table 1: Illustrative Gas Chromatography Data for Purity Analysis

| Component | Retention Time (min) | Area % | Identity |

|---|---|---|---|

| 1,4-Butanediol (B3395766) | 4.2 | 1.5 | Starting Material |

| Unidentified By-product | 5.8 | 0.8 | Impurity |

| This compound | 9.5 | 97.5 | Product |

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the purity evaluation of this compound and for monitoring its consumption during chemical reactions. google.com It is particularly well-suited for analyzing non-volatile or thermally sensitive compounds that are not amenable to GC analysis. dphen1.com Reversed-phase HPLC is a common mode used for this type of analysis. dphen1.comsielc.com

A reversed-phase HPLC method can effectively separate this compound from its precursors and reaction products. sielc.com The progress of reactions, such as the formation of diglycidyl ethers or polymer resins, can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. google.com The resulting series of chromatograms would show a decrease in the peak corresponding to this compound and a concurrent increase in the peak(s) of the product(s). google.com The purity of the final product is often reported as an area percentage determined from the HPLC chromatogram. google.com

The development of a robust HPLC method involves optimizing several parameters, which are detailed in the table below. For compounds lacking a strong chromophore, a UV detector set to a low wavelength (e.g., ~210 nm) is often employed.

Table 2: Typical HPLC Method Parameters

| Parameter | Specification |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | Newcrom R1 or equivalent Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water mixture |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Quantitative analysis is performed by creating a calibration curve from standards of known concentration. dphen1.com The purity of a sample can then be accurately determined by comparing the peak area of the analyte to this curve.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Butanediol |

| Acetonitrile |

| Diglycidyl ether |

Theoretical and Computational Investigations of Chloroalkoxy Systems, Including 1,4 Bis Chloromethoxy Butane

Quantum Chemical Studies on Molecular Structure, Energetics, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of molecules. These methods can predict molecular geometries, energies of different conformations, and the electronic distributions that govern reactivity.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is widely used to predict various molecular properties of chloroalkoxy systems. For instance, DFT calculations can be employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

In a study on the chloromethylation of polystyrene using 1,4-bis(chloromethoxy)butane as the reagent, the reaction mechanism was investigated, suggesting that it involves electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution accompanied by ether linkage fission. researchgate.net DFT methods can be used to model such reaction pathways and determine the activation barriers, providing a deeper understanding of the reaction kinetics.

Another application of DFT is in predicting the reactivity of molecules. For example, in a study of pyridine (B92270) derivatives as corrosion inhibitors, DFT calculations at the B3LYP/6-31G** level of theory were used to determine structural and electronic parameters like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and charge distribution. researchgate.net These parameters help in understanding the interaction between the inhibitor molecules and a metal surface. Similar calculations could be applied to this compound to understand its reactivity profile.

A study on 1,4-bis(methane sulfonyloxy)butane utilized DFT to investigate its tautomerization mechanism. jmchemsci.com The study predicted reaction pathways and calculated activation and formation energies, demonstrating the utility of DFT in elucidating complex reaction mechanisms. jmchemsci.com

Table 1: Selected Computed Properties of this compound

| Property | Value |

| Molecular Formula | C6H12Cl2O2 |

| Molecular Weight | 187.06 g/mol |

| XLogP3-AA | 2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 186.0214350 Da |

| Monoisotopic Mass | 186.0214350 Da |

| Topological Polar Surface Area | 18.5 Ų |

| Heavy Atom Count | 10 |

| Complexity | 99.6 |

| Covalently-Bonded Unit Count | 1 |

| Data sourced from PubChem CID 99518. nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide very accurate results, albeit at a greater computational expense. These methods are particularly useful for detailed analysis of reaction pathways and the precise calculation of activation energies. researchgate.netscielo.org.mx

For complex reactions involving chloroalkoxy systems, ab initio calculations can map out the potential energy surface, identifying transition states and intermediates. researchgate.netscielo.org.mx For example, in the context of atmospheric chemistry, the reactions of chloroalkoxy radicals are important. oberlin.educonicet.gov.ar Ab initio methods can be used to study the decomposition and rearrangement channels of these radicals, providing crucial data for atmospheric models. conicet.gov.ar

A study on the reaction of ClO + O → Cl + O2 utilized ab initio methods (MP2 and QCISD(T)) to investigate the reaction mechanism, identifying new equilibrium geometries and transition states. researchgate.netscielo.org.mx This level of detail is essential for a complete understanding of the reaction dynamics. Similarly, the atmospheric chemistry of chloroprene (B89495) initiated by OH radicals was studied using high-level CCSD(T)/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ calculations to investigate reaction mechanisms and kinetics. ojp.gov

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly valuable for conformational analysis and studying intermolecular interactions.

For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. MD simulations can explore the conformational landscape of such molecules, identifying the most stable or populated conformations in different environments (e.g., in various solvents or in the gas phase). chemrxiv.orgmun.ca These simulations model the atomic motions based on a force field, which describes the potential energy of the system.

MD simulations can also reveal details about intermolecular interactions, such as how molecules of this compound might interact with each other or with other molecules in a mixture. This is crucial for understanding its physical properties like boiling point and solubility, as well as its behavior in chemical reactions where solvent effects play a significant role. A study on macrocycles demonstrated that MD simulations could correctly predict intramolecular interactions and even a solvent-induced conformational switch. chemrxiv.org

Computational Modeling of Chloromethylation Mechanisms and Electrophilic Activation

This compound is used as a chloromethylation agent. researchgate.netasianpubs.orgscientific.netdicp.ac.cnresearchgate.net Computational modeling can provide significant insights into the mechanisms of these reactions. Chloromethylation typically proceeds via an electrophilic substitution mechanism, where the chloroalkoxy compound acts as the source of an electrophile.

Computational studies can model the formation of the active electrophilic species from this compound, which likely involves the cleavage of a C-O or C-Cl bond, possibly assisted by a Lewis acid catalyst. researchgate.net The subsequent attack of this electrophile on an aromatic ring or other nucleophilic substrate can also be modeled to understand the reaction pathway and the structure of the transition state.

When an aromatic compound is chloromethylated, the position of the incoming chloromethyl group (regioselectivity) is a key aspect. Computational models can predict the regioselectivity by calculating the relative energies of the transition states leading to different isomers. This is often done by analyzing the charge distribution and frontier molecular orbitals of the aromatic substrate.

Similarly, if a mixture of different aromatic substrates is present, computational models can predict which substrate will react preferentially (substrate selectivity). This is achieved by comparing the activation energies for the reaction with each substrate. These predictions are valuable for optimizing reaction conditions to obtain the desired product in high yield.

Application of Artificial Intelligence and Machine Learning in Accelerating Chloroalkoxy Chemistry Research

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemistry to accelerate research and discovery. frontiersin.orgthieme-connect.demdpi.comacs.orgnih.gov In the context of chloroalkoxy chemistry, AI and ML can be used in several ways.

ML models can be trained on existing experimental and computational data to predict the properties and reactivity of new chloroalkoxy compounds without the need for expensive and time-consuming experiments or high-level computations. frontiersin.orgmdpi.com For example, a model could be developed to predict the chloromethylation efficiency of different chloroalkoxy reagents or the regioselectivity of the reaction with various aromatic substrates.

AI can also be used to design new experiments. By analyzing existing data, an AI system could suggest the optimal reaction conditions (e.g., catalyst, solvent, temperature) to achieve a specific outcome. Furthermore, AI can aid in the analysis of complex datasets generated from high-throughput screening or computational studies, identifying patterns and relationships that might not be apparent to a human researcher. acs.org The integration of AI and ML into the research workflow has the potential to significantly accelerate the pace of discovery in chloroalkoxy chemistry and other areas of chemical science. frontiersin.orgmdpi.comnih.gov

Future Directions in 1,4 Bis Chloromethoxy Butane Research

Development of Novel and Sustainable Synthetic Routes for 1,4-Bis(chloromethoxy)butane

The predominant synthesis of this compound involves the reaction of 1,4-butanediol (B3395766) with formaldehyde (B43269) and a halogenating agent such as phosphorus trichloride (B1173362) or hydrogen chloride. asianpubs.orgresearchgate.netpsu.educhemsrc.com While this method successfully avoids the use of highly carcinogenic precursors, there is considerable scope for developing more sustainable and efficient synthetic pathways.

Future research will likely focus on several key areas:

Green Catalysis: The exploration of solid acid catalysts or recyclable Lewis acids could minimize waste and simplify purification processes compared to stoichiometric reagents like phosphorus trichloride.

Alternative Reagents: Investigating alternative, less corrosive halogenating sources could improve the safety and environmental profile of the synthesis.

Process Intensification: The application of technologies like microwave-assisted synthesis or continuous flow reactors could significantly reduce reaction times, improve energy efficiency, and offer better control over reaction parameters, potentially leading to higher yields and purity. acs.orgpreprints.org For instance, microwave heating has been shown to dramatically shorten reaction times in the functionalization of polymers. acs.org

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency in this compound Mediated Reactions

This compound is primarily used as a crosslinker and chloromethylating agent for aromatic polymers via the Friedel-Crafts reaction, a process heavily reliant on catalysis. asianpubs.orgresearchgate.net Lewis acids such as tin(IV) chloride (SnCl₄), aluminum trichloride (AlCl₃), and iron(III) chloride (FeCl₃) are commonly employed catalysts. asianpubs.orgresearchgate.netpsu.eduresearchgate.net However, the efficiency and selectivity of these reactions can be further improved. A significant challenge is controlling the extent of reaction to achieve the desired degree of functionalization without inducing unwanted side reactions, such as extensive crosslinking that can alter the material's properties and solubility. ciac.jl.cn

Prospective research in this domain includes:

Catalyst Screening: A systematic evaluation of a broader range of Lewis and Brønsted acid catalysts is needed to optimize reactions for specific polymer substrates. The activity of catalysts has been shown to be highly substrate-dependent. tandfonline.com For instance, the catalyst activity for the chloromethylation of poly(arylene ether sulfone) was found to follow the order SbCl₅ > AsCl₃ > SnCl₄ > ZnCl₂ > TiCl₄ > SnCl₂ > FeCl₃. tandfonline.com

Heterogeneous Catalysts: The development of solid-supported catalysts, such as polymer- or silica-bound Lewis acids, could facilitate easier catalyst removal and recycling, reducing product contamination and processing costs. acs.org

Micellar Catalysis: Performing BCMB-mediated reactions in aqueous surfactant solutions using micellar catalysis could offer a green alternative to traditional organic solvents, potentially enhancing reaction rates and simplifying the workup. acs.org

Promoter Systems: For aromatic substrates deactivated towards electrophilic substitution, the use of promoters in conjunction with catalysts could enhance reactivity and allow for chloromethylation under milder conditions. tandfonline.com

| Catalyst System | Substrate Example | Key Findings | Reference |

| Lewis Acids (SnCl₄, AlCl₃, etc.) | Polystyrene, Polysulfone | Effective for chloromethylation; activity is substrate-dependent. Can cause crosslinking at high concentrations. | tandfonline.comresearchgate.netresearchgate.net |

| Concentrated H₂SO₄ | Polyetherketone, PPESK | Acts as both solvent and catalyst, offering an environmentally friendly alternative to halogenated solvents. | ciac.jl.cndicp.ac.cn |

| FeCl₃ | Naphthalene (B1677914) | Used in a one-pot method to synthesize hyper-crosslinked resins. | asianpubs.org |

Advanced Functional Material Development through Tailored this compound Chemistry

The ability of BCMB to introduce reactive chloromethyl groups and form crosslinks is fundamental to the creation of advanced functional materials. Future research will build upon existing applications to develop materials with highly tailored properties.

Hyper-crosslinked Polymers: BCMB is instrumental in synthesizing hyper-crosslinked resins with high surface areas and well-defined microporosity. asianpubs.orgresearchgate.net These materials are promising for gas storage, water purification, and as catalyst supports. asianpubs.orgacs.org Future work will focus on fine-tuning the porous architecture by controlling the BCMB-mediated crosslinking reaction to create materials optimized for specific molecular recognition and separation tasks.

Anion Exchange Membranes (AEMs): The chloromethylation of robust polymers like PEEK and polysulfones with BCMB is a critical first step in preparing AEMs for fuel cells and other electrochemical applications. ciac.jl.cndicp.ac.cn Research efforts will be directed towards precisely controlling the degree of chloromethylation to optimize the ion exchange capacity (IEC), ionic conductivity, mechanical strength, and long-term chemical stability of the resulting membranes. dicp.ac.cn

Polymer-Supported Reagents and Catalysts: Chloromethylated resins derived from BCMB serve as scaffolds for immobilizing catalysts, reagents, and scavenging agents (e.g., Merrifield-type resins). researchgate.netacs.org This safer route to functionalized supports will be exploited to design novel solid-phase systems for multi-step organic synthesis, flow chemistry, and green catalytic processes.

Smart and Responsive Materials: The chloromethyl groups introduced by BCMB are versatile handles for further chemical modification. This allows for the synthesis of materials that can respond to external stimuli such as light, pH, or temperature. For example, subsequent reaction with molecules like cinnamic acid can yield photosensitive and photocrosslinkable polymers. tandfonline.com

Deeper Mechanistic Understanding via Integration of Advanced Spectroscopic and Computational Techniques

While the general mechanism of BCMB-mediated chloromethylation is understood to be an electrophilic aromatic substitution, a detailed, quantitative understanding of the reaction pathways, intermediates, and transition states is lacking. ciac.jl.cntandfonline.comresearchgate.net The reaction is thought to proceed through two possible mechanisms: electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution accompanied by the fission of the ether linkage. ciac.jl.cnresearchgate.net

Future research should integrate advanced analytical and computational tools to gain deeper mechanistic insights:

Advanced Spectroscopy: The use of in-situ FT-IR and NMR spectroscopy can provide real-time monitoring of reactant consumption, intermediate formation, and product generation. This data is invaluable for elucidating reaction kinetics and identifying transient species that are key to the mechanism.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways. rsc.orgscience.gov These computational studies can be used to:

Calculate the activation energies for different proposed mechanisms.

Elucidate the precise role of the catalyst in activating the BCMB molecule.

Predict the regioselectivity of the substitution on complex aromatic substrates.

Understand the thermodynamics and kinetics of the competing crosslinking side reactions. ciac.jl.cn

This synergistic approach, combining empirical data from advanced spectroscopy with the predictive power of computational chemistry, will enable a more rational design of reaction conditions and catalytic systems for BCMB-mediated transformations.

Synergistic Research with Other Bifunctional and Bis(chloromethyl) Ether Derivatives for Novel Applications

This compound belongs to a broader class of bifunctional electrophiles, including its bromo-analogues and related bis(chloromethyl) aromatic compounds like 1,4-bis(chloromethyl)benzene. tandfonline.comchemchart.comgoogle.com A comparative and synergistic approach to studying these reagents could unlock new applications and material properties.

Future research avenues include:

Comparative Reactivity Studies: Systematic investigations into the relative reactivities of this compound, 1,4-bis(bromomethoxy)butane, and other linkers under various catalytic conditions are needed. tandfonline.comgoogle.com Such studies would clarify the advantages and disadvantages of each reagent in terms of reaction rate, selectivity, and the stability of the resulting chemical linkages. For example, BCMB has been shown to have higher reactivity than chloromethyl octyl ether in certain polymer modification reactions. dicp.ac.cn

Mixed-Linker Polymer Systems: The deliberate use of BCMB in combination with other rigid or flexible crosslinking agents (e.g., p-xylylene dichloride) could lead to the synthesis of polymers with precisely tunable properties. asianpubs.org This strategy would allow for the creation of materials with tailored thermal stability, mechanical strength, and porosity.

Novel Polymer Architectures: The unique flexible ether-containing butane (B89635) spacer of BCMB distinguishes it from rigid aromatic linkers. This flexibility can be exploited to create novel polymer architectures, such as ionene elastomers, where the properties are dictated by the nature of the difunctional linking agent. google.com Synergistic research could explore how incorporating BCMB into such systems, in place of more common rigid linkers, affects the elastomeric and thermal properties of the resulting ionenes.

Q & A

Q. What are the established synthesis routes for 1,4-Bis(chloromethoxy)butane, and how do reaction conditions influence yield?

this compound is synthesized via chloromethylation using formaldehyde derivatives or bis(chloromethyl) ether. A common method involves reacting 1,4-butanediol with chloromethylating agents under controlled acidic conditions. For example, George et al. (1976) optimized yields (65–80%) by adjusting stoichiometry and reaction time, noting that excess HCl or prolonged heating reduces purity due to side reactions like oligomerization . Key parameters include:

- Temperature : 40–60°C (prevents decomposition).

- Catalyst : ZnCl₂ or H₂SO₄ (enhances electrophilic substitution).

- Solvent : Dichloromethane (improves reagent miscibility).

Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary methods. GC-MS parameters for optimal separation include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its acute toxicity (Category 4 for oral/dermal/inhalation), follow:

- Ventilation : Use fume hoods to prevent vapor exposure.

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Storage : Inert atmosphere (N₂/Ar) at room temperature to avoid hydrolysis .

Advanced Research Questions

Q. How does this compound participate in regioselective reactions, and what mechanistic insights explain its behavior?

The compound acts as a bifunctional electrophile in alkylation or cross-coupling reactions. For example, in Friedel-Crafts alkylation, the chloromethoxy groups undergo nucleophilic attack by aromatic rings, with regioselectivity controlled by steric effects. Computational studies (DFT) suggest transition-state stabilization via electron-withdrawing Cl groups, favoring para-substitution in toluene derivatives .

Q. What crystallographic techniques validate the structural conformation of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths and angles. For instance, Liu et al. (2010) confirmed the dihedral angle between chloromethoxy groups in a derivative as 87.5°, indicating near-perpendicular geometry . Key metrics include:

- C-Cl bond length : 1.76–1.79 Å.

- C-O-C angle : 112–115°.

Q. How can conflicting chromatographic data (e.g., retention time shifts) be troubleshooted in GC-MS analysis?

Retention time variability arises from column degradation or contamination. Mitigation steps:

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., polymer precursors)?

In polymer chemistry, the compound serves as a crosslinker. To enhance efficiency:

- Stepwise Addition : Introduce it after monomer pre-polymerization to avoid premature branching.

- Catalyst Screening : TiCl₄ outperforms AlCl₃ in polyether synthesis, reducing side-chain hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 36–40°C vs. 104–106°C)?

Such contradictions arise from impurities or polymorphic forms. Recrystallization (e.g., using hexane/ethyl acetate) followed by DSC analysis clarifies thermal behavior. For example, Strem Chemicals’ MSDS reports 104–106°C for pure crystals, while lower values indicate solvent-trapped amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.